N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide is a synthetic compound classified within the family of nitrogen-containing heterocycles. These compounds are recognized for their diverse biological activities and are frequently explored in medicinal chemistry. The compound features a triazolo-pyrazine core, which is associated with various pharmacological properties, including potential therapeutic effects in oncology and antimicrobial applications. The compound's chemical formula is with a molecular weight of approximately .
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions.
The molecular structure of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can be represented by the following SMILES notation: CCOc1nccn2c(CNC(=O)c3cccnc3)nnc12
.
Key structural features include:
The compound's three-dimensional conformation allows for potential interactions with biological targets, making it a candidate for further investigation in drug development .
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide can participate in various chemical reactions typical for heterocyclic compounds:
The mechanism of action for N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets such as enzymes or receptors.
The physical and chemical properties of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide include:
These properties are essential for understanding its stability and behavior under various conditions .
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide has potential applications in various scientific fields:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4